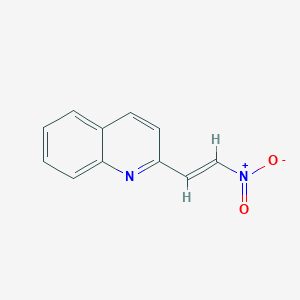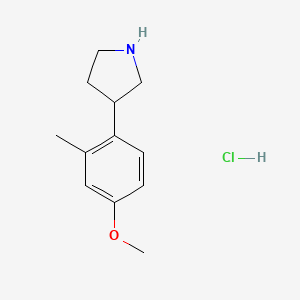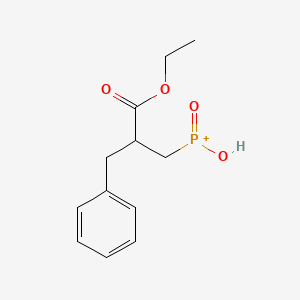
2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of cyclohexane, featuring an amino group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride typically involves the reductive amination of cyclohexanone with glycine. The process includes the following steps:
Formation of Imine: Cyclohexanone reacts with glycine in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions
2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce secondary amines.
科学的研究の応用
2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of peptides and proteins, serving as a precursor for various amino acid derivatives.
Medicine: Research into its potential therapeutic applications includes studying its effects on neurotransmitter systems and its potential as a drug candidate.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Aminocyclohexanecarboxylic acid: Similar structure but lacks the acetic acid moiety.
Cyclohexylamine: Contains the cyclohexane ring and amino group but lacks the carboxylic acid functionality.
2-Aminocyclopentylacetic acid: Similar structure but with a cyclopentane ring instead of cyclohexane.
Uniqueness
2-((1S,2S)-2-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
2-[(1S,2S)-2-aminocyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m0./s1 |
InChIキー |
BPTNBYSJBPNHML-LEUCUCNGSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)O)N.Cl |
正規SMILES |
C1CCC(C(C1)CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


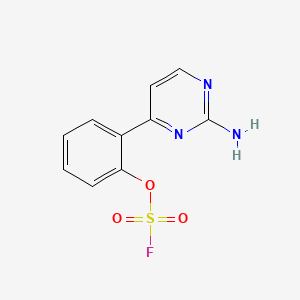
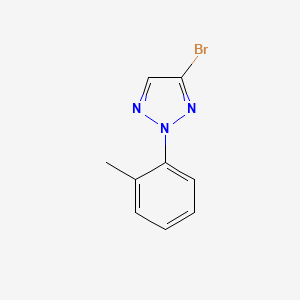


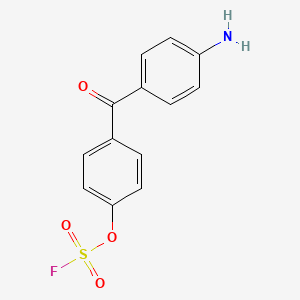

![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
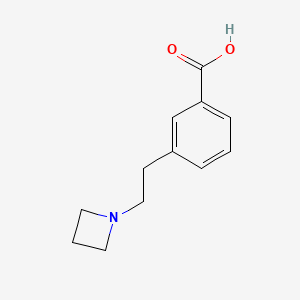

![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

